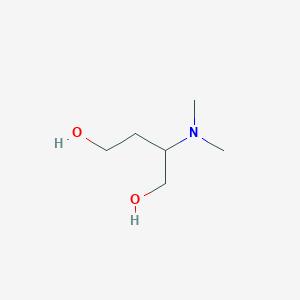
2-(Dimethylamino)butane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)butane-1,4-diol, also known as DMABD, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a tertiary amine that contains two hydroxyl groups, making it a useful building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)butane-1,4-diol is not well understood, but it is believed to act as a nucleophile in organic reactions. The two hydroxyl groups on 2-(Dimethylamino)butane-1,4-diol can act as hydrogen bond donors and acceptors, making it a useful catalyst in organic reactions.
Biochemical and Physiological Effects
2-(Dimethylamino)butane-1,4-diol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies, indicating that it may be safe for use in pharmaceuticals and other applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Dimethylamino)butane-1,4-diol has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize in large quantities. It is also stable under a wide range of conditions, making it a useful building block for the synthesis of various organic compounds. However, 2-(Dimethylamino)butane-1,4-diol is hygroscopic and can absorb water from the atmosphere, which can make it difficult to handle in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(Dimethylamino)butane-1,4-diol. One potential application is in the synthesis of chiral compounds. 2-(Dimethylamino)butane-1,4-diol can be used to introduce a chiral center into organic molecules, which can be useful in the synthesis of pharmaceuticals and other compounds. Another potential application is in the development of new catalysts for organic reactions. 2-(Dimethylamino)butane-1,4-diol has been shown to be a useful catalyst in some reactions, and further research may lead to the development of new and more efficient catalysts.
Conclusion
In conclusion, 2-(Dimethylamino)butane-1,4-diol is a versatile building block that has gained attention in scientific research due to its unique properties. The synthesis method of 2-(Dimethylamino)butane-1,4-diol has been optimized to yield high purity and high yield of 2-(Dimethylamino)butane-1,4-diol. 2-(Dimethylamino)butane-1,4-diol has potential applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the mechanism of action of 2-(Dimethylamino)butane-1,4-diol and its potential applications in the future.
Synthesemethoden
The synthesis of 2-(Dimethylamino)butane-1,4-diol involves the reaction of 4-chlorobutyraldehyde with dimethylamine in the presence of sodium borohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 2-(Dimethylamino)butane-1,4-diol. This method of synthesis has been optimized to yield high purity and high yield of 2-(Dimethylamino)butane-1,4-diol.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)butane-1,4-diol has been extensively studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 2-(Dimethylamino)butane-1,4-diol is a versatile building block that can be used to introduce a tertiary amine and hydroxyl groups into organic molecules. This makes it a useful precursor for the synthesis of a wide range of compounds.
Eigenschaften
CAS-Nummer |
131426-06-7 |
|---|---|
Produktname |
2-(Dimethylamino)butane-1,4-diol |
Molekularformel |
C6H15NO2 |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
2-(dimethylamino)butane-1,4-diol |
InChI |
InChI=1S/C6H15NO2/c1-7(2)6(5-9)3-4-8/h6,8-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZNKSSXQRMZQHPQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCO)CO |
Kanonische SMILES |
CN(C)C(CCO)CO |
Synonyme |
1,4-Butanediol,2-(dimethylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



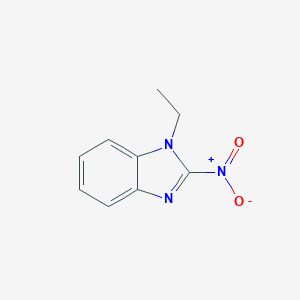
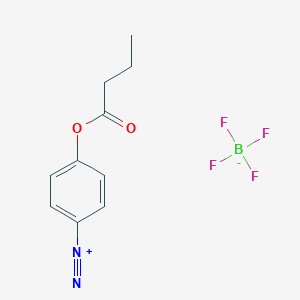
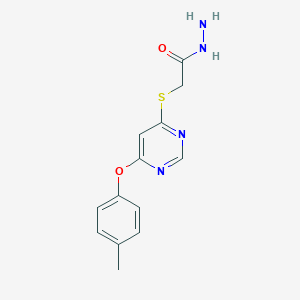
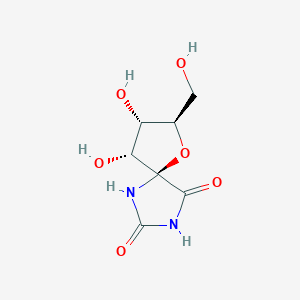

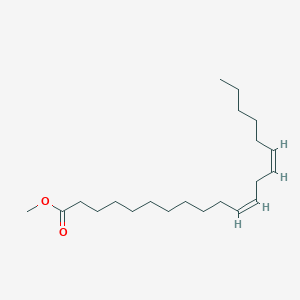




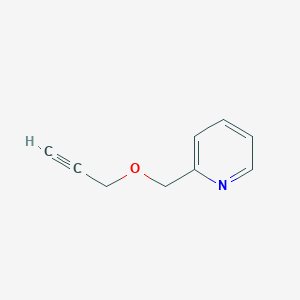

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)
